molecular formula C5H4N2O3 B6260409 4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 17417-55-9

4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B6260409
CAS No.: 17417-55-9
M. Wt: 140.1
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Description

4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds through a cyclization process, forming the pyridazine ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amide formation are commonly employed.

Major Products Formed

Scientific Research Applications

4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,4-dihydropyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of pyridazine.

    4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Contains a phenyl group, adding to its complexity.

Uniqueness

4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a ketone and a carboxylic acid group in a pyridazine ring system makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-1-2-6-7-4(3)5(9)10/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABMSFZLDSRRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287322
Record name 4-Hydroxy-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246668-88-1, 17417-55-9
Record name 4-Hydroxy-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246668-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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